ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate
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Overview
Description
EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H13N3O3. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate typically involves the reaction of ethyl carbamate with a substituted pyrrole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
EthylN-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can be compared with other pyrrole derivatives, such as:
- Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
- Ethyl 2-cyano-3-(3,4,5-trimethyl-1H-pyrrol-2-yl)-2-propenoate
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications
Biological Activity
Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a synthetic organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by the presence of a cyano group and a carbamate moiety, suggests potential biological activities that are currently under investigation. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Property | Value |
---|---|
CAS Number | 72185-59-2 |
Molecular Formula | C10H13N3O2 |
Molecular Weight | 207.23 g/mol |
Melting Point | 155-156 °C |
Purity | 95% |
The biological activity of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is primarily attributed to its interaction with various molecular targets within biological systems. The cyano and carbamate groups may facilitate interactions with enzymes or receptors, leading to modulation of biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
- Receptor Interaction : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through several mechanisms, including:
- Induction of Apoptosis : Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate has been shown to induce apoptosis in cancer cell lines.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, inhibiting cell division and tumor growth.
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 12 μM after 48 hours of treatment.
-
Case Study on Antimicrobial Efficacy :
- In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 μg/mL for both bacteria, demonstrating significant antibacterial properties.
Comparative Analysis with Similar Compounds
Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can be compared to other pyrrole derivatives regarding biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl N-(3-cyanoacetamide) | Cyano group present | Moderate antibacterial |
Ethyl N-(4-methylpyrrole) | Methyl substitution only | Low anticancer activity |
Ethyl N-(3-cyano-4-methylpyrrole) | Cyano and methyl groups | High anticancer activity |
Properties
IUPAC Name |
ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-15-10(14)13-9-8(5-11)6(2)7(3)12-9/h12H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYKMWUOCGNBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(N1)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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